molecular formula C15H11BrClN5O B2592943 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396677-12-5

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2592943
CAS No.: 1396677-12-5
M. Wt: 392.64
InChI Key: LIOZEDFWEVOTHT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound with the molecular formula C15H11BrClN5O. It has an average mass of 392.638 Da and a monoisotopic mass of 390.983551 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds undergo reactions at the benzylic position. These reactions include free radical bromination and nucleophilic substitution .

Scientific Research Applications

Antitumor Agents

Compounds with tetrazole moieties, similar in structure to the queried compound, have been explored for their antitumor properties. For example, the synthesis and chemistry of imidazotetrazines, which include the tetrazole ring, have shown broad-spectrum antitumor activity. These compounds, through their interaction with alkyl and aryl isocyanates, have curative activity against L-1210 and P388 leukemia, suggesting potential as prodrug modifications for anticancer therapy (Stevens et al., 1984).

Antihypertensive Agents

Tetrazole derivatives have also been identified as potent, orally active antihypertensive agents. For instance, a series of N-(biphenylylmethyl)imidazoles with tetrazole rings demonstrated significant antihypertensive effects upon oral administration. The presence of the tetrazole ring was crucial for their high affinity for the angiotensin II receptor and their potent antihypertensive activity (Carini et al., 1991).

Antiprotozoal Agents

Novel compounds incorporating the imidazo[1,2-a]pyridine motif, similar to the target compound's structural complexity, have shown significant antiprotozoal activity. These compounds exhibit strong DNA affinities and have demonstrated excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential for treating protozoal infections (Ismail et al., 2004).

Molecular Synthesis and Chemical Properties

The utility of compounds with bromophenyl and chlorophenyl groups extends to synthetic chemistry, where they are used in creating various heterocyclic compounds. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines involves the use of similar structural motifs, highlighting the versatility of such compounds in the development of new chemical entities with potential biological activities (Morabia & Naliapara, 2014).

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5O/c1-9-2-5-11(17)8-13(9)18-15(23)14-19-21-22(20-14)12-6-3-10(16)4-7-12/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOZEDFWEVOTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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